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Compound of Interest

Compound Name: 2-Bromooctane

Cat. No.: B146060 Get Quote

2-Bromooctane is a secondary alkyl halide that serves as a fundamental model for

understanding core principles of stereochemistry. Its significance in chemical research and

drug development lies in its chiral nature, originating from a single stereocenter at the second

carbon atom (C2). This carbon is bonded to four distinct substituents: a hydrogen atom (H), a

bromine atom (Br), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).[1][2] This tetra-

substitution at a single carbon center renders the molecule chiral, meaning it is non-

superimposable on its mirror image.[1][3]

Consequently, 2-bromooctane exists as a pair of enantiomers: (R)-2-bromooctane and (S)-2-
bromooctane. These stereoisomers share identical physical properties such as boiling point,

density, and refractive index, but differ in their interaction with plane-polarized light—a

phenomenon known as optical activity.[1] One enantiomer rotates light in a clockwise direction

(dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-))

by an equal magnitude.[1] The stereochemical configuration (R or S) does not inherently

predict the direction of optical rotation (+ or -), which must be determined experimentally.[1][3]

Understanding the stereochemistry of 2-bromooctane is crucial as the three-dimensional

arrangement of atoms dictates its reactivity and interactions in chiral environments, a key

consideration in the synthesis of stereochemically pure pharmaceutical compounds.

Caption: Enantiomers of 2-bromooctane as non-superimposable mirror images.
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The enantiomers of 2-bromooctane are physically identical in an achiral environment. Their

distinct chiroptical properties, specifically their specific rotation, are fundamental for their

identification and the determination of enantiomeric purity.

Property
(S)-(+)-2-
Bromooctane

(R)-(-)-2-
Bromooctane

Racemic (±)-2-
Bromooctane

Molecular Formula C₈H₁₇Br C₈H₁₇Br C₈H₁₇Br

Molecular Weight 193.12 g/mol [4] 193.12 g/mol [4] 193.12 g/mol

CAS Number Not Found 5978-55-2[4] 557-35-7[5]

Appearance Colorless Liquid Colorless Liquid Colorless Liquid

Specific Rotation [α] +36.0° to +39.6°[6][7]
-36.0° to -39.6°

(inferred)
0°

Note: Specific rotation values can vary based on solvent, temperature, and wavelength.

Stereoselectivity in Nucleophilic Substitution
Reactions
The stereochemical outcome of reactions involving 2-bromooctane is highly dependent on the

reaction mechanism, which is dictated by the choice of nucleophile, solvent, and temperature.

As a secondary alkyl halide, it can undergo substitution via both SN1 and SN2 pathways.

SN2 Pathway: Inversion of Configuration
The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process.[8]

It is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMSO).

A critical and defining feature of the SN2 mechanism is the "backside attack," where the

nucleophile approaches the electrophilic carbon from the side opposite to the leaving group

(bromide).[9][10] This trajectory is necessary to allow for optimal orbital overlap between the

nucleophile's HOMO and the substrate's C-Br σ* LUMO, while minimizing electrostatic

repulsion between the nucleophile and the leaving group.[9]
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This backside attack forces the stereocenter to invert its configuration, a phenomenon known

as Walden inversion.[10][11] For example, the reaction of (S)-2-bromooctane with hydroxide

ion (a strong nucleophile) in acetone proceeds with inversion to yield (R)-2-octanol.[6]

{(S)-2-Bromooctane | {H |
Br | CH3 | C6H13}}

Transition State
(Trigonal Bipyramidal)

OH⁻

Backside Attack

{(R)-2-Octanol | {H | HO | CH3 | C6H13}}

Inversion of
Configuration

Br⁻

Click to download full resolution via product page

Caption: The SN2 mechanism on 2-bromooctane results in a Walden inversion.

SN1 Pathway: Racemization
In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is a two-step process

favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water).[12] The first and

rate-determining step is the departure of the leaving group to form a planar, achiral carbocation

intermediate. The second step involves the nucleophile attacking this intermediate. Since the

carbocation is planar, the nucleophile can attack from either face with roughly equal probability.
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This leads to the formation of a nearly 1:1 mixture of both enantiomers of the product, resulting

in a racemic mixture and a loss of optical activity.[11][12][13]

Racemization via Reversible SN2 Reaction
An interesting case arises when an enantiomer of 2-bromooctane is treated with a salt

containing its own leaving group, such as sodium bromide, in a polar aprotic solvent like

DMSO.[14] In this scenario, the bromide ion acts as a nucleophile, attacking the stereocenter

of another 2-bromooctane molecule via an SN2 mechanism. Each successful SN2 reaction

inverts the stereocenter. Since the nucleophile and leaving group are identical, the reaction is

reversible and will eventually reach equilibrium, producing a 50:50 mixture of the (R) and (S)

enantiomers—a racemic mixture.[14]

SN2 Pathway SN1 Pathway

(S)-2-Bromooctane
(Chiral)

Strong Nucleophile
Polar Aprotic Solvent

Weak Nucleophile
Polar Protic Solvent

(R)-Product
(Inversion)

Concerted
Backside Attack

Planar Carbocation
(Achiral)

Step 1: Loss of Br⁻

(R/S)-Product
(Racemic Mixture)

Step 2: Nucleophilic Attack
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Caption: Competing SN1 and SN2 pathways for 2-bromooctane.

Experimental Protocols
Protocol 1: SN2 Synthesis of (R)-(-)-2-Octanol
This protocol describes the synthesis of (R)-(-)-2-octanol from (S)-(+)-2-bromooctane,

demonstrating stereochemical inversion.

Materials:

(S)-(+)-2-bromooctane (e.g., optical purity >98%)

Sodium hydroxide (NaOH)

Acetone (anhydrous)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0

g of NaOH in 50 mL of deionized water.

Add 100 mL of acetone to the flask.

Add 20.0 g of (S)-(+)-2-bromooctane to the reaction mixture.

Heat the mixture to a gentle reflux and maintain for 4 hours, monitoring the reaction progress

by TLC (thin-layer chromatography).

After completion, cool the mixture to room temperature and transfer to a separatory funnel.
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Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

Combine the organic extracts and wash with 50 mL of brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure using a rotary evaporator.

Purify the resulting crude (R)-(-)-2-octanol by fractional distillation.

Characterize the product using NMR and IR spectroscopy and determine its optical purity by

measuring the specific rotation with a polarimeter.

Protocol 2: Polarimetric Analysis
This protocol outlines the measurement of optical rotation to determine the enantiomeric purity

of a chiral sample.

Materials:

Synthesized chiral product (e.g., (R)-(-)-2-octanol)

High-purity solvent (e.g., ethanol or chloroform)

Polarimeter

Volumetric flask (10 mL)

Polarimeter cell (1 dm)

Procedure:

Accurately weigh approximately 1.0 g of the purified product and transfer it to a 10 mL

volumetric flask.

Dissolve the sample in the chosen solvent and dilute to the mark. Calculate the exact

concentration (c) in g/mL.
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Calibrate the polarimeter with a blank (the pure solvent).

Rinse and fill the 1 dm polarimeter cell (l = 1) with the sample solution, ensuring no air

bubbles are present.

Place the cell in the polarimeter and measure the observed rotation (α). Take at least five

readings and calculate the average.

Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

Determine the optical purity (or enantiomeric excess, e.e.) using the formula: Optical Purity

(%) = ([α]_observed / [α]_pure) × 100. (Use the literature value for the specific rotation of the

pure enantiomer, e.g., -10.3° for pure (R)-2-octanol).[7]
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Experimental Workflow: Synthesis and Analysis

(S)-2-Bromooctane
(Starting Material)

SN2 Reaction
(NaOH, Acetone/H₂O, Reflux)

Workup & Extraction
(Ether/Water Separation)

Purification
(Fractional Distillation)

Purified (R)-2-Octanol

Polarimetry
(Measure Optical Rotation)

Determine
Optical Purity (% e.e.)

Click to download full resolution via product page

Caption: Workflow for the stereoselective synthesis and analysis of 2-octanol.
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Conclusion and Significance
2-Bromooctane is an exemplary substrate for demonstrating the fundamental principles of

stereochemistry in chemical reactions. The predictable and distinct stereochemical outcomes of

its SN1 and SN2 reactions provide a clear illustration of how reaction mechanisms directly

control the three-dimensional structure of products. For researchers in drug development and

asymmetric synthesis, mastering the control of these pathways is paramount. The ability to

selectively synthesize a single enantiomer is often critical, as different enantiomers of a drug

can exhibit vastly different pharmacological activities or toxicities. The principles demonstrated

with 2-bromooctane are directly applicable to the synthesis of complex, stereochemically pure

active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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